molecular formula C14H10F3NO3 B14768558 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

Katalognummer: B14768558
Molekulargewicht: 297.23 g/mol
InChI-Schlüssel: FHFAIHCNTUHCKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as metal-free catalysts and solvent-free reactions, is also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.

Major Products Formed

    Oxidation: Isoxazole oxides.

    Reduction: Isoxazole alcohols.

    Substitution: Various substituted isoxazoles with different functional groups.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropyl-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C14H10F3NO3

Molekulargewicht

297.23 g/mol

IUPAC-Name

5-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-10(13(19)20)12(21-18-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,19,20)

InChI-Schlüssel

FHFAIHCNTUHCKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.